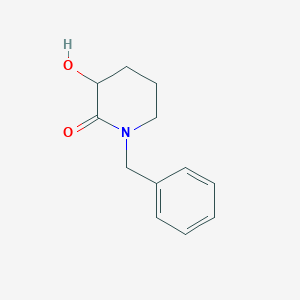![molecular formula C11H12O3 B183813 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid CAS No. 68564-43-2](/img/structure/B183813.png)
4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
Vue d'ensemble
Description
“4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” is a chemical compound with the molecular formula C11H12O3 . It has an average mass of 192.211 Da and a monoisotopic mass of 192.078644 Da .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid” consists of a benzene ring (benzoic acid) substituted at the 4-position with a 2-methylprop-2-en-1-yl (also known as isoprenyl or 3-methylbut-2-en-1-yl) group via an ether linkage .Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) and Environmental Impact
- Degradation of Acetaminophen by AOPs : Research highlights the significance of AOPs in degrading acetaminophen, a common pharmaceutical, in aqueous mediums. The study elaborates on the by-products and their biotoxicity, indicating the potential environmental impact of such compounds when released untreated. The analysis includes computational methods to predict reactive sites and degradation pathways, offering insights into enhancing AOP systems' efficiency for degrading similar compounds (Qutob et al., 2022).
Food and Feed Additives
- Gut Function Regulation by Benzoic Acid : Benzoic acid, structurally related to the compound , is widely used as an antibacterial and antifungal preservative in foods and feeds. Studies have shown its potential to improve gut functions, impacting digestion, absorption, and the overall health of the gut microbiota. This underlines the importance of understanding the effects of such compounds on animal health and nutrition (Mao et al., 2019).
Pharmacokinetic Analysis
- Metabolic Pathways in Different Species : A detailed review of benzoic acid's pharmacokinetics across various species (rats, guinea pigs, humans) elucidates the metabolic pathways and dosimetric variations. This study is crucial for understanding the dietary exposures and reducing interspecies uncertainty factors in toxicological assessments, which could be relevant for structurally similar compounds (Hoffman & Hanneman, 2017).
Environmental and Health Regulations
- Substantiation of Maximum Permissible Concentrations : Research discussing the adjustment of maximum permissible concentrations (MPCs) for benzoic acid and sodium benzoate in water based on modern data emphasizes the importance of updating safety standards. This is vital for ensuring public health and environmental safety concerning the presence of such compounds in the environment (Zholdakova et al., 2021).
Propriétés
IUPAC Name |
4-(2-methylprop-2-enoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGMXGSNCLNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580054 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68564-43-2 | |
| Record name | 4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B183733.png)









![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)

